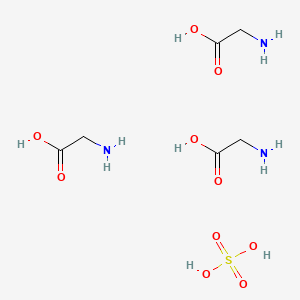

Glycine sulfate

Description

Properties

IUPAC Name |

2-aminoacetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5NO2.H2O4S/c3*3-1-2(4)5;1-5(2,3)4/h3*1,3H2,(H,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXOHHPYODFEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Glycine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883415 | |

| Record name | Triglycine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Acros Organics MSDS] | |

| Record name | Glycine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-29-1 | |

| Record name | Glycine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, sulfate (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triaminoacetic acid sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEQ4Q0R0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Bridging Coordination Chemistry and Therapeutic Innovation

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Glycine-Transition Metal Sulfate Complexes

To the researchers, scientists, and drug development professionals who navigate the intricate world of metallodrugs, this guide offers a comprehensive exploration of glycine-transition metal sulfate complexes. These compounds stand at a fascinating intersection of fundamental coordination chemistry and applied biomedical science. The inherent biocompatibility of the amino acid glycine, combined with the versatile redox and geometric properties of transition metals, creates a rich landscape for designing novel therapeutic agents. The sulfate anion often plays a crucial, though sometimes overlooked, role, acting either as a coordinating ligand that influences the complex's geometry and reactivity or as a counter-ion that affects its solubility and crystalline structure.

This document moves beyond a mere recitation of facts. It is structured to provide a deep, mechanistic understanding—the "why" behind the "how." By explaining the causality behind experimental choices and framing protocols as self-validating systems, we aim to equip you not just with knowledge, but with the expert intuition required to innovate in this promising field.

The Core Architecture: Understanding the Components

The foundation of these complexes lies in the interplay between the transition metal center and the glycine ligand. Glycine (NH₂CH₂COOH), the simplest amino acid, is a remarkably versatile ligand.

Glycine: The Bidentate Chelate

In the synthesis of these complexes, glycine typically acts as a bidentate ligand, coordinating to the metal ion through both the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group.[1][2][3] This chelation results in a highly stable five-membered ring, a structural motif that is thermodynamically favored and central to the stability of the resulting complex.[4] The reaction is often conducted under basic conditions to facilitate the deprotonation of the carboxylic acid, enhancing the coordinating ability of the carboxylate group.[2]

Caption: Bidentate coordination of a glycinate ligand to a metal ion (M+).

The Role of the Sulfate Anion (SO₄²⁻)

The sulfate ion's role is context-dependent. In many instances, it serves as a non-coordinating counter-ion, balancing the charge of the cationic metal-glycine complex.[5] However, it can also act as a ligand in various modes—monodentate, bidentate, or even as a bridging ligand between two metal centers—influencing the final geometry and dimensionality of the complex.[5] The displacement of water molecules from the metal's coordination sphere by sulfate is often a key step in the formation of solid-state structures.

The Transition Metal Center

Transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) are chosen for their ability to form stable complexes with diverse coordination geometries, such as octahedral and tetrahedral.[6][7] Their electronic configurations allow for d-d electronic transitions, which are useful for spectroscopic characterization, and their redox activity can be pivotal for biological applications, such as generating reactive oxygen species (ROS) for anticancer or antimicrobial effects.[8][9]

Synthesis and Experimental Design: A Rationale-Driven Approach

The synthesis of transition metal-glycine complexes generally involves the reaction of a metal salt (e.g., copper sulfate, nickel chloride) with glycine in an aqueous or alcoholic solution.[1][2]

Rationale for Key Experimental Parameters

-

pH Control: The pH of the reaction medium is arguably the most critical parameter. Glycine exists in different ionic forms depending on the pH. In acidic solution, the amino group is protonated (⁺NH₃CH₂COOH). In basic solution, the carboxylic acid is deprotonated (NH₂CH₂COO⁻). To ensure glycine acts as an effective bidentate ligand via the amino nitrogen and carboxylate oxygen, the reaction is typically carried out at a neutral to slightly basic pH (7-9).[2] This deprotonates the carboxylic acid without significantly protonating the amino group, optimizing its nucleophilicity.

-

Stoichiometry (M:L Ratio): The molar ratio of metal to ligand is carefully controlled to direct the synthesis towards the desired product. Ratios of 1:1, 1:2, or 1:3 are common, leading to complexes like [M(Gly)(H₂O)₄]²⁺, [M(Gly)₂(H₂O)₂], or [M(Gly)₃]⁻. The final stoichiometry is dictated by the metal's preferred coordination number and the steric constraints of the ligands.[10]

-

Solvent Choice: Water is a common solvent due to the solubility of the reactants. However, in some cases, ethanol or methanol-water mixtures are used.[11] The rationale for using alcohol is often to decrease the solubility of the final complex, which facilitates its precipitation and isolation from the reaction mixture.

-

Reaction Conditions: While many syntheses proceed readily at room temperature, heating may be employed to increase the reaction rate.[12] Novel synthesis methods, such as using pulsed electric fields, have also been explored to synthesize these complexes efficiently at moderate temperatures.[13]

General Synthesis Workflow

The path from simple salts to a purified complex follows a logical and verifiable sequence. Each step is designed to isolate the target compound and prepare it for rigorous characterization.

Caption: A generalized experimental workflow for synthesis and analysis.

Characterization: The Self-Validating Toolkit

A multi-technique approach is essential to unambiguously determine the structure, composition, and properties of the synthesized complexes. The data from these techniques should be corroborative, creating a self-validating picture of the compound.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful first-line tool to confirm the coordination of glycine to the metal ion. The key is to compare the spectrum of the complex with that of free glycine.

-

Causality: Upon coordination, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) shift significantly. The asymmetric stretch (νₐₛ(COO⁻)), typically around 1610 cm⁻¹ in free glycinate, shifts, while the symmetric stretch (νₛ(COO⁻)) around 1414 cm⁻¹ also moves. The difference between these two frequencies (Δν) is diagnostic of the coordination mode.[2] Furthermore, the N-H stretching vibrations of the amino group also shift, providing direct evidence of the M-N bond formation.[1]

-

| Vibrational Mode | Typical Frequency (Free Glycine) | Expected Shift in Complex | Rationale for Shift |

| Asymmetric ν(COO⁻) | ~1610 cm⁻¹ | Shift to higher or lower frequency depending on coordination | Electron density redistribution in the C-O bonds |

| Symmetric ν(COO⁻) | ~1414 cm⁻¹ | Shift in frequency | Alteration of bond strength upon coordination to metal |

| N-H Stretch | ~3160 cm⁻¹ | Shift to lower wavenumber (red shift) | Weakening of N-H bond upon M-N bond formation |

| New Bands | N/A | Low-frequency bands (~400-500 cm⁻¹) | Appearance of M-N and M-O stretching vibrations |

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic structure and coordination geometry of the complex.

-

Causality: Transition metal complexes exhibit characteristic absorption bands corresponding to d-d electronic transitions. The position and intensity of these bands are sensitive to the geometry of the complex (e.g., octahedral vs. tetrahedral) and the nature of the ligands.[6][10] For example, an octahedral Cu(II) complex often shows a broad, single absorption band in the visible region.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.

-

Causality: A TGA thermogram plots mass loss versus temperature. A weight loss observed at a relatively low temperature (e.g., 100-200°C) typically corresponds to the loss of water molecules.[14][15] The decomposition of the organic glycine ligand occurs at higher temperatures.[16] DSC measures heat flow and can identify endothermic events like dehydration and exothermic events like decomposition.[15][17] The stoichiometry of water loss in TGA should match the formula proposed by other methods like elemental analysis.

-

| Temperature Range | Event Observed (Example) | Technique | Information Gained |

| 100 - 200°C | Endothermic peak / Mass loss | DSC / TGA | Loss of hydrated water molecules (dehydration)[14] |

| > 220°C | Exothermic peak / Mass loss | DSC / TGA | Decomposition of the glycine ligand[16] |

| Final | Stable residue | TGA | Formation of a stable metal oxide |

Structural and Other Analyses

-

X-ray Diffraction (XRD): Single-crystal XRD provides the definitive three-dimensional structure of the complex, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center.[18][19] Powder XRD can be used to confirm the phase purity of the synthesized bulk material.[4]

-

Molar Conductivity Measurements: This measurement, performed on a solution of the complex, helps determine whether the complex is an electrolyte or non-electrolyte. A high molar conductance value suggests that ions (like the sulfate anion) are not part of the primary coordination sphere and exist as free ions in solution.[1][6]

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to characterize the complex in solution, confirming its molecular weight and providing information about its stability and potential polymerization.[20][21]

Applications in Drug Development

The unique structures of these complexes make them promising candidates for therapeutic applications. The chelation of the metal ion by glycine can enhance the biological activity of the metal, potentially with reduced toxicity compared to the inorganic metal salt.[22]

-

Antimicrobial Agents: Many transition metal-glycine complexes have shown significant activity against various bacterial and fungal strains.[10][11] The proposed mechanism often involves the complex disrupting the bacterial cell membrane or inhibiting essential enzymes.[10] The chelation increases the lipophilic nature of the metal ion, facilitating its transport across the microbial cell wall.

-

Anticancer Therapeutics: The design of metal-based drugs is a cornerstone of modern chemotherapy.[23] Transition metal complexes can interact with DNA, induce apoptosis, or generate ROS to kill cancer cells.[8][9] The geometry of the complex is crucial for its ability to bind to specific biological targets.[8]

-

Nutritional Supplements: Complexes of essential trace elements like zinc, copper, and manganese with glycine are used in animal feed and human nutritional supplements.[20][21] The chelated form is believed to improve the bioavailability of the metal ion.

Key Experimental Protocols

Protocol: Synthesis of Bis(glycinato)copper(II) Monohydrate

This protocol is a representative example. Specific quantities and conditions may need optimization.

-

Reactant Preparation:

-

Dissolve 2.50 g (10 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

-

In a separate beaker, dissolve 1.50 g (20 mmol) of glycine (NH₂CH₂COOH) in 50 mL of deionized water.

-

-

Reaction:

-

Slowly add the glycine solution to the copper sulfate solution while stirring continuously. A light blue precipitate will begin to form.

-

Rationale: The 1:2 molar ratio of Cu:Gly is chosen to favor the formation of the bis(glycinato) complex.

-

-

pH Adjustment:

-

While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the mixture reaches approximately 8. The color of the precipitate should deepen to a dark blue.

-

Rationale: The addition of NaOH deprotonates the glycine, facilitating its coordination to the Cu(II) ion and completing the precipitation of the neutral complex.[2]

-

-

Isolation and Purification:

-

Continue stirring for 30 minutes to ensure the reaction is complete.

-

Collect the dark blue precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate on the filter paper three times with 20 mL portions of cold deionized water to remove any unreacted starting materials and sodium sulfate.

-

Finally, wash the precipitate with a small portion (10 mL) of ethanol to aid in drying.

-

-

Drying:

-

Carefully transfer the solid product to a watch glass and dry it in a desiccator over silica gel for 24-48 hours.

-

Weigh the final product and calculate the percentage yield.

-

Protocol: FTIR Characterization

-

Sample Preparation:

-

Take approximately 1-2 mg of the dried complex and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Rationale: KBr is transparent in the mid-IR region and provides a suitable matrix for analyzing solid samples.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the key vibrational bands, paying close attention to the regions for N-H stretching (~3200 cm⁻¹), COO⁻ asymmetric stretching (~1600 cm⁻¹), and COO⁻ symmetric stretching (~1400 cm⁻¹).

-

Compare the peak positions to a spectrum of free glycine to confirm the shifts indicative of coordination.[24] Look for new bands in the far-IR region (< 500 cm⁻¹) corresponding to Cu-N and Cu-O vibrations.

-

Conclusion and Future Directions

Glycine-transition metal sulfate complexes represent a versatile and highly tunable class of coordination compounds. A thorough understanding of their synthesis, guided by the principles of coordination chemistry, and a multi-faceted characterization approach are paramount to unlocking their full potential. For drug development professionals, the opportunities are significant. Future research will likely focus on synthesizing mixed-ligand complexes to fine-tune biological activity[12], exploring novel metal centers to access different mechanisms of action[25], and developing targeted delivery systems to improve efficacy and reduce side effects. The foundational knowledge presented in this guide serves as a critical starting point for these exciting future endeavors.

References

- 1. Physicochemical and biological activity studies on complexes of some transition elements with mixed ligands of glycine and urea [redalyc.org]

- 2. jocpr.com [jocpr.com]

- 3. scispace.com [scispace.com]

- 4. researching.cn [researching.cn]

- 5. Transition metal sulfate complex - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural and electronic characterization of the complexes obtained by the interaction between bare and hydrated first-row transition-metal ions (Mn(2+), Fe(2+), Co(2+), Ni(2+), Cu(2+), Zn(2+)) and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis, Spectroscopic, and Biological Studies of Mixed Ligand Complexes of Gemifloxacin and Glycine with Zn(II), Sn(II), and Ce(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The preparation of Fe-glycine complexes by a novel method (pulsed electric fields) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 18. Crystal structure of a TbIII–CuII glycinehydroxamate 15-metallacrown-5 sulfate complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The crystal structures of glycylglycine and glycine complexes of cis,cis-1,3,5-triaminocyclohexane–copper(II) as reaction intermediates of metal-promoted peptide hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Characterization of metal glycinate complexes by electrospray Q-TOF-MS/MS and their determination by capillary electrophoresis-ICP-MS: application to premix samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. wjpmr.com [wjpmr.com]

- 23. jocpr.com [jocpr.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Theoretical Models of Phase Transition in Triglycine Sulfate (TGS)

Introduction

Triglycine sulfate (TGS), with the chemical formula (NH₂CH₂COOH)₃·H₂SO₄, stands as a paradigm for order-disorder ferroelectric materials.[1] Its second-order phase transition at a readily accessible Curie temperature (Tc) of approximately 49°C (322 K) makes it an ideal model system for fundamental studies in ferroelectricity.[1][2] At this critical temperature, TGS transitions from a ferroelectric phase with a P2₁ spatial group to a paraelectric phase with a P2₁/m spatial group.[2] This transition is characterized by the onset of spontaneous polarization along the monoclinic b-axis in the ferroelectric phase. A comprehensive understanding of the theoretical underpinnings of this phase transition is crucial for researchers and scientists, particularly those involved in the development of pyroelectric detectors and other advanced electronic applications.

This technical guide provides an in-depth exploration of the primary theoretical models that describe the phase transition in TGS. It is designed to offer both a robust theoretical framework and practical, field-proven insights into the experimental validation of these models. The content herein is structured to provide a causal narrative, elucidating the "why" behind experimental choices and ensuring that the described protocols are self-validating systems.

I. Theoretical Frameworks of the TGS Phase Transition

The ferroelectric phase transition in TGS is predominantly described by two key theoretical models: the phenomenological Landau-Devonshire theory and the more microscopic Mitsui model.

The Landau-Devonshire Theory

The Landau-Devonshire theory is a phenomenological model that describes the phase transition in terms of a free energy expansion as a function of an order parameter.[3][4][5] For a ferroelectric material like TGS, the spontaneous polarization (P) serves as the order parameter. The Gibbs free energy (G) of the system near the phase transition can be expressed as a power series of the polarization:

G(T, P) = G₀ + ½α(T)P² + ¼βP⁴ + ⅙γP⁶ + ... [3][6]

Where:

-

G₀ is the free energy of the paraelectric phase.

-

P is the polarization.

-

α(T), β, and γ are the Landau coefficients.

The coefficient α(T) is assumed to be temperature-dependent and follows the Curie-Weiss law, α(T) = α₀(T - Tc), where α₀ is a positive constant. The coefficients β and γ are generally considered to be temperature-independent. For a second-order phase transition, as observed in TGS, β must be positive. The sixth-order term with coefficient γ is often included to better model the behavior of the system, particularly for first-order transitions, but for the second-order transition in TGS, the expansion is often truncated at the P⁴ term.[7]

The equilibrium state of the system is found by minimizing the free energy with respect to the polarization (∂G/∂P = 0).

-

Above the Curie Temperature (T > Tc): α(T) > 0. The free energy has a single minimum at P = 0, corresponding to the non-polar, paraelectric state.

-

Below the Curie Temperature (T < Tc): α(T) < 0. The free energy has a double-well potential with two minima at non-zero values of polarization (±Ps), representing the two possible directions of spontaneous polarization in the ferroelectric state.

Caption: Landau free energy potential above and below the Curie temperature.

The Mitsui Model: A Two-Sublattice Approach

While the Landau theory provides a macroscopic description, the Mitsui model offers a more microscopic perspective by considering the ordering of the constituent dipoles. The model was originally developed for Rochelle salt but has been adapted for TGS.[8] A modified version of the Mitsui model for TGS is a two-sublattice pseudospin-lattice coupled mode model.[8][9] This model considers two interacting sublattices of dipoles, which can be either ordered or disordered. The Hamiltonian of the system includes terms for the interactions within and between the sublattices, as well as coupling to the crystal lattice. This approach allows for a more detailed understanding of the microscopic origins of the ferroelectric behavior and can be used to derive expressions for various physical properties, such as the dielectric constant and spontaneous polarization.[8]

II. Experimental Validation of Theoretical Models

The theoretical models of the TGS phase transition are validated through a suite of experimental techniques that probe the material's dielectric, thermal, and structural properties as a function of temperature.

Dielectric Spectroscopy

Dielectric spectroscopy is a cornerstone technique for characterizing the ferroelectric phase transition in TGS. It involves measuring the dielectric constant (permittivity) and dielectric loss of the material over a range of frequencies and temperatures.

Core Principle and Causality

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. Near the Curie temperature, the dielectric constant of TGS exhibits a sharp, lambda-shaped peak.[2] This anomaly is a direct consequence of the large fluctuations in polarization as the material approaches the phase transition. The theoretical models predict this behavior, and the experimental data provide a direct validation. Above Tc, the dielectric constant follows the Curie-Weiss law, which is a key prediction of the Landau-Devonshire theory.[2]

Experimental Protocol: Dielectric Constant Measurement

The following protocol outlines the steps for measuring the dielectric constant of a TGS single crystal as a function of temperature.

Step 1: Sample Preparation

-

Cleave a thin plate of a TGS single crystal perpendicular to the ferroelectric b-axis. The typical thickness is around 1-2 mm.[2]

-

Polish the two parallel faces of the crystal plate to ensure good electrical contact.

-

Apply conductive electrodes to the polished faces. Silver paste is commonly used.[2][10]

-

Mount the sample in a temperature-controlled sample holder.

Step 2: Measurement Setup

-

Connect the sample to an LCR meter or an impedance analyzer. A common setup would involve a Novocontrol ALPHA-A dielectric spectrometer.[11]

-

Place the sample holder in a furnace or cryostat that allows for precise temperature control.

-

Connect a thermocouple to the sample holder to accurately monitor the temperature.

Step 3: Data Acquisition

-

Set the LCR meter to measure capacitance (C) and dissipation factor (D) at a fixed frequency (e.g., 1 kHz).[12]

-

Heat the sample to a temperature well above the Curie point (e.g., 80°C) and then cool it down at a slow, constant rate (e.g., 0.5 K/min) through the phase transition temperature.

-

Record the capacitance and dissipation factor as a function of temperature.

Step 4: Data Analysis

-

Calculate the dielectric constant (ε') from the measured capacitance (C) using the formula: ε' = (C * d) / (ε₀ * A), where 'd' is the sample thickness, 'A' is the electrode area, and 'ε₀' is the permittivity of free space.

-

Plot the dielectric constant and dielectric loss (tanδ) as a function of temperature.

-

The peak in the dielectric constant curve corresponds to the Curie temperature (Tc).

Caption: Workflow for dielectric spectroscopy of TGS.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. It provides a direct measurement of the enthalpy changes associated with phase transitions.

Core Principle and Causality

For a second-order phase transition like in TGS, there is no latent heat. However, there is a discontinuity in the specific heat capacity at the Curie temperature.[13] DSC can detect this change, which appears as a step-like anomaly in the DSC curve.[13][14] This provides a very accurate determination of the Curie temperature and confirms the second-order nature of the transition.

Experimental Protocol: DSC Analysis of TGS

Step 1: Sample Preparation

-

Weigh a small amount of powdered TGS crystal (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

Step 2: Measurement Setup

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Purge the DSC cell with an inert gas, such as nitrogen, to provide a stable thermal environment.

Step 3: Data Acquisition

-

Heat the sample at a constant rate (e.g., 10 K/min) through the expected phase transition temperature range (e.g., from 30°C to 70°C).[14]

-

Record the heat flow as a function of temperature.

Step 4: Data Analysis

-

Plot the heat flow versus temperature.

-

The onset of the step-like change in the heat flow curve corresponds to the Curie temperature.[15][16]

X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure of materials. By performing XRD measurements at different temperatures, it is possible to observe the structural changes that occur during the phase transition in TGS.

Core Principle and Causality

The phase transition in TGS involves a change in crystal symmetry from the centrosymmetric P2₁/m space group in the paraelectric phase to the non-centrosymmetric P2₁ space group in the ferroelectric phase.[2] This change in symmetry can be directly observed through changes in the XRD pattern, such as the appearance or disappearance of certain Bragg reflections and shifts in the positions of the diffraction peaks, which correspond to changes in the lattice parameters.

Experimental Protocol: Temperature-Dependent XRD of TGS

Step 1: Sample Preparation

-

Prepare a finely powdered sample of TGS or use a single crystal mounted on a goniometer.

-

Place the sample in a high-temperature XRD chamber that allows for precise temperature control.

Step 2: Measurement Setup

-

Mount the temperature-controlled chamber on the XRD instrument.

-

Align the sample with respect to the X-ray beam.

Step 3: Data Acquisition

-

Record the XRD pattern at various temperatures above and below the Curie temperature. It is crucial to allow the sample to thermally equilibrate at each temperature before collecting the data.

-

A typical 2θ range for data collection would be from 10° to 60°.

Step 4: Data Analysis

-

Analyze the XRD patterns at each temperature to determine the crystal structure and lattice parameters.

-

Compare the XRD patterns above and below Tc to identify the changes in symmetry and lattice parameters associated with the phase transition.

Caption: Logical relationship between theoretical models and experimental validation.

III. Data Presentation and Interpretation

The quantitative data obtained from these experiments can be summarized for clear comparison and interpretation.

| Experimental Technique | Measured Parameter | Observation at Phase Transition | Theoretical Correlation |

| Dielectric Spectroscopy | Dielectric Constant (ε') | Sharp peak at Tc | Validates Landau theory's prediction of polarization fluctuations. |

| Inverse Dielectric Constant (1/ε') | Linear relationship with temperature (Curie-Weiss Law) above Tc | Directly confirms a key aspect of the Landau-Devonshire model. | |

| Differential Scanning Calorimetry | Heat Flow | Step-like change at Tc | Confirms the second-order nature of the transition (no latent heat). |

| X-Ray Diffraction | Crystal Structure | Change in space group from P2₁/m to P2₁ | Directly observes the symmetry breaking predicted by theory. |

| Lattice Parameters | Anomalous changes around Tc | Provides quantitative data on the structural distortion. |

Conclusion

The theoretical models of the phase transition in Trithis compound, primarily the Landau-Devonshire theory and the Mitsui model, provide a robust framework for understanding its ferroelectric behavior. The Landau-Devonshire theory, with its phenomenological approach, successfully describes the macroscopic dielectric properties, while the Mitsui model offers insights into the microscopic origins of the ordering process. The experimental validation of these models through techniques such as dielectric spectroscopy, differential scanning calorimetry, and X-ray diffraction is essential for a complete understanding. The close agreement between theoretical predictions and experimental observations solidifies the status of TGS as a model ferroelectric material and provides a strong foundation for the development of advanced applications.

References

- 1. Trithis compound - Wikipedia [en.wikipedia.org]

- 2. Crystallization and Characterization of Trithis compound(TGS) Crystal Doped with NiSO4 [scirp.org]

- 3. advancematerialslab.com [advancematerialslab.com]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. Landau theory - Wikipedia [en.wikipedia.org]

- 6. Landau Free Energy of small clusters beyond mean field approach [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Theoretical Study of Ferroelectric Triglycine Sulphate (TGS) Crystal in External Electric Fields | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 11. researchgate.net [researchgate.net]

- 12. Pure and doped trithis compound crystals: growth and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thermalsupport.com [thermalsupport.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. The determination of Curie temperature by differential scanning calorimetry under magnetic field | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

role of glycine in biological buffer systems

An In-Depth Technical Guide on the Core Role of Glycine in Biological Buffer Systems

Abstract

Glycine, the simplest of the proteinogenic amino acids, possesses a profound and multifaceted role in biological systems that extends far beyond its function as a protein building block.[1][2] Its unique chemical structure, characterized by a single hydrogen atom as its side chain, confers upon it the ability to act as an effective biological buffer.[3][4] This guide provides a comprehensive technical exploration of glycine's function as a buffer, delving into the fundamental principles of its chemistry, its physiological significance, and its practical applications in research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes core biochemical concepts with field-proven insights and methodologies.

The Chemical Foundation of Glycine's Buffering Action

The efficacy of any buffer system lies in its ability to resist changes in pH upon the addition of an acid or a base.[5][6] This capacity is intrinsically linked to the presence of a weak acid and its conjugate base in equilibrium. Glycine is an exemplary biological molecule for this role due to its amphoteric nature; it contains both an acidic carboxyl group (-COOH) and a basic amino group (-NH2).[3][7]

The Zwitterionic Nature

In aqueous solutions, glycine predominantly exists as a zwitterion, a molecule with both a positive and a negative electrical charge, rendering it electrically neutral overall.[8][9][10] The amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This dipolar structure is the cornerstone of glycine's ability to buffer pH.[8][11] It can donate a proton from its amino group to neutralize added base or accept a proton at its carboxylate group to neutralize added acid.[8][12]

Biphasic Buffering Capacity: The Two pKa Values

Glycine's buffering ability is not uniform across the entire pH scale. Instead, it exhibits two distinct regions of maximum buffering capacity, each centered around the pKa value of one of its ionizable groups.[13]

-

pKa1 (Carboxyl Group): The pKa of the α-carboxyl group is approximately 2.34 .[8][14] This means glycine is an effective buffer in the acidic pH range of about 1.3 to 3.3 .[13][15]

-

pKa2 (Amino Group): The pKa of the α-amino group is approximately 9.6 .[8][13] Consequently, glycine serves as an excellent buffer in the alkaline pH range of about 8.6 to 10.6 .[13][16]

The pH at which the glycine molecule has no net charge is its isoelectric point (pI), which can be calculated as the average of its two pKa values: pI = (2.34 + 9.60) / 2 = 5.97.[8][17]

Visualizing Glycine's Buffering Action: The Titration Curve

The titration of glycine with a strong base (e.g., NaOH) starting from a highly acidic solution provides a clear graphical representation of its buffering properties. The resulting curve shows two relatively flat regions, which correspond to the two buffering zones.[18]

Caption: Titration of glycine, showing its ionic forms and buffering regions.

Physiological and Research Significance

Glycine's role as a buffer is not merely a chemical curiosity; it is integral to both physiological homeostasis and a vast array of laboratory applications.

Glycine in Biological Systems

While the bicarbonate buffer system is the primary regulator of blood pH, amino acids like glycine contribute to the buffering capacity of intracellular fluids and other biological compartments.[19] Glycine is also a key neurotransmitter in the central nervous system, and pH fluctuations can impact the function of glycine receptors.[20][21][22] Furthermore, glycine is central to numerous metabolic pathways, including the synthesis of glutathione, a critical antioxidant, and purines, the building blocks of DNA and RNA.[3][20][23][24][25] Maintaining a stable pH environment is crucial for the enzymatic reactions in these pathways to proceed optimally.

Applications in Research and Drug Development

In the laboratory, glycine buffers are indispensable tools.[20][26]

-

Electrophoresis: Tris-Glycine buffer is a standard for SDS-PAGE, where glycine acts as a trailing ion, helping to create sharp bands of separated proteins.[1][20][26]

-

Chromatography: Glycine-HCl buffers, typically at a low pH (2.5-3.0), are widely used as elution buffers in affinity chromatography, particularly for purifying antibodies from Protein A columns.[27][28][29][30] The acidic environment disrupts the antibody-antigen interaction, allowing for the recovery of the purified protein.

-

Protein Stabilization: Glycine can act as a stabilizing agent in protein formulations, preventing aggregation and pH shifts during processes like freeze-thawing.[31][32]

Quantitative Data Summary

The fundamental properties of glycine that underpin its buffering capacity are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NO₂ | [3][4] |

| Molecular Weight | 75.07 g/mol | [3] |

| pKa₁ (α-carboxyl group) | ~2.34 - 2.35 | [8][14] |

| pKa₂ (α-amino group) | ~9.6 - 9.8 | [8][26] |

| Isoelectric Point (pI) | ~5.97 | [8][17] |

| Effective Buffering Range 1 | pH 1.3 - 3.6 | [13][15][16][26] |

| Effective Buffering Range 2 | pH 8.6 - 10.6 | [13][16] |

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and validation of glycine-based buffers. These protocols are designed to be self-validating through the inclusion of a final pH verification step.

Protocol: Preparation of 1 L of 0.1 M Glycine-HCl Buffer (pH 3.0)

This protocol describes the preparation of a low-pH glycine buffer commonly used for elution in affinity chromatography.[28][29]

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Hydrochloric Acid (HCl), concentrated or 1 M solution

-

Deionized water (dH₂O)

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Procedure:

-

Weigh Glycine: Accurately weigh out 7.507 g of glycine (for a 0.1 M solution).

-

Dissolve: Add the glycine to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a magnetic stirrer and stir until the glycine is completely dissolved.

-

pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add HCl dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches 3.0.

-

Causality Note: Adding a strong acid (HCl) protonates the carboxylate group of the zwitterionic glycine, shifting the equilibrium towards the cationic form (H₃N⁺-CH₂-COOH) and lowering the pH into the desired buffering range.

-

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to the 1 L mark.

-

Homogenization & Validation: Stopper the flask and invert it several times to ensure the solution is homogeneous. Re-check the pH with the calibrated meter to validate that it is 3.0 ± 0.05.[29]

-

Sterilization & Storage: For long-term use, the buffer can be sterilized by filtration through a 0.22 µm filter.[29] Store at 4°C.

Protocol: Demonstration of Glycine's Buffering Capacity

This experiment demonstrates glycine's ability to resist pH changes compared to an unbuffered solution (water).

Materials:

-

0.1 M Glycine solution (at pH ~5.97)

-

Deionized water (dH₂O)

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

Two 100 mL beakers

-

Calibrated pH meter

-

Magnetic stirrer and stir bars

-

5 mL pipettes or burettes

Procedure:

-

Setup: Place 50 mL of 0.1 M glycine solution into one beaker and 50 mL of dH₂O into a second beaker. Place both on magnetic stirrers.

-

Initial pH: Measure and record the initial pH of both solutions. The glycine solution should be near its pI (~5.97). The water should be near pH 7.

-

Acid Titration: Add 1.0 mL of 0.1 M HCl to each beaker. Allow the solution to mix for 30 seconds, then measure and record the new pH. Repeat this process for a total of 5 additions, recording the pH after each addition.

-

Base Titration (Reset): Discard the solutions. Rinse the beakers and add fresh 50 mL aliquots of the glycine solution and dH₂O.

-

Base Titration: Add 1.0 mL of 0.1 M NaOH to each beaker. Allow the solution to mix for 30 seconds, then measure and record the new pH. Repeat this process for a total of 5 additions, recording the pH after each addition.

-

Analysis (Self-Validation): Plot the pH versus the volume of acid/base added for both the glycine solution and the water. The plot will show that the pH of the water changes dramatically with each addition, while the pH of the glycine solution changes much more gradually, demonstrating its buffering capacity.[5][33]

Caption: Workflow for the preparation and validation of a glycine buffer.

Conclusion

Glycine's deceptively simple structure belies its critical importance as a versatile biological buffer. Its zwitterionic nature and two distinct pKa values provide effective buffering over both acidic and alkaline pH ranges, a property essential for maintaining the stability of physiological systems and for enabling a wide range of biochemical research techniques. From stabilizing proteins in pharmaceutical formulations to ensuring the precise separation of molecules in electrophoresis, the role of glycine is fundamental. A thorough understanding of its chemical properties and practical applications, as detailed in this guide, is therefore essential for professionals in the life sciences and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 4. Glycine - Wikipedia [en.wikipedia.org]

- 5. Buffers And Titration Of An Amino Acid - 1381 Words | Bartleby [bartleby.com]

- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. Zwitterions and Amino Acids [aqion.de]

- 10. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. brainly.com [brainly.com]

- 14. proprep.com [proprep.com]

- 15. Biological Buffers [staff.ustc.edu.cn]

- 16. Glycine Buffer in PBS [myskinrecipes.com]

- 17. gauthmath.com [gauthmath.com]

- 18. scribd.com [scribd.com]

- 19. umw.edu.pl [umw.edu.pl]

- 20. nbinno.com [nbinno.com]

- 21. Acidic pH reduces agonist efficacy and responses to synaptic‐like glycine applications in zebrafish α1 and rat α1β recombinant glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Changes in extracellular pH affect glycine receptor channels expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. GLYCINE METABOLISM | PPTX [slideshare.net]

- 25. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biocompare.com [biocompare.com]

- 27. bostonbioproducts.com [bostonbioproducts.com]

- 28. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 29. medicago.se [medicago.se]

- 30. Buffer system improves the removal of host cell protein impurities in monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. glycine buffer ph: Topics by Science.gov [science.gov]

- 33. youtube.com [youtube.com]

Unveiling the Engine of Order: A Technical Guide to the Spontaneous Polarization Mechanism in Triglycine Sulfate (TGS) Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spontaneous Order in Triglycine Sulfate

Trithis compound ((NH₂CH₂COOH)₃·H₂SO₄), commonly known as TGS, stands as a paragon material in the study of ferroelectrics.[1] Its unique properties, including a near-room temperature second-order phase transition, make it an exceptional model system for investigating the fundamental mechanisms of ferroelectricity.[1][2] Unlike many inorganic ferroelectrics, TGS is a molecular crystal, where the emergence of spontaneous electric polarization is intricately linked to the ordering of its constituent molecular units.[3] This guide provides an in-depth exploration of the molecular and structural underpinnings of spontaneous polarization in TGS, offering a comprehensive resource for researchers leveraging this material in fields ranging from infrared detection to advanced electronic applications.[4][5]

The Molecular Architecture: A Tale of Three Glycines

The ferroelectric behavior of TGS is fundamentally rooted in its crystal structure, which is comprised of three distinct glycine molecules (G1, G2, and G3) and a sulfate ion (SO₄²⁻), all interconnected by a complex network of hydrogen bonds.[1][6] In the high-temperature paraelectric phase (above 49°C or 322 K), the crystal possesses a centrosymmetric monoclinic structure with the space group P2₁/m.[5][7] This symmetry precludes the existence of a net spontaneous polarization.

The key to the ferroelectric phenomenon in TGS lies in the behavior of the Glycine I (G1) molecule. In the paraelectric phase, the G1 molecule is disordered, rapidly flipping between two equivalent positions relative to the mirror plane at b=1/4 and b=3/4.[3] This dynamic disorder averages out any local dipole moments, resulting in zero net polarization for the crystal. The Glycine II (GII) and Glycine III (GIII) molecules are largely planar and are linked by a hydrogen bond.[6]

Below the Curie temperature (Tc) of approximately 49°C, TGS undergoes a second-order phase transition to the ferroelectric phase, with the space group changing to P2₁.[1] This transition is of the order-disorder type, driven by the ordering of the G1 molecule.[8]

Caption: Phase transition in TGS crystal structure.

The Mechanism of Spontaneous Polarization: The Pivotal Role of Glycine I

The emergence of spontaneous polarization in the ferroelectric phase is a direct consequence of the ordering of the G1 molecule. As the crystal cools below the Curie temperature, the thermal energy is no longer sufficient to overcome the potential barrier between the two equilibrium positions of the G1 molecule. Consequently, the G1 molecule "freezes" into one of these two positions.

This ordering of the G1 molecule breaks the mirror symmetry of the crystal, leading to a net dipole moment along the monoclinic 'b' axis. The displacement of the nitrogen atom in the NH₃⁺ group of the G1 molecule is the primary contributor to this dipole moment.[3] This ordering of the G1 molecule is transmitted through the hydrogen bond network to the GII, GIII, and SO₄²⁻ units, causing slight distortions in their positions and contributing to the overall spontaneous polarization.[6]

The direction of the spontaneous polarization can be reversed by applying an external electric field of sufficient strength, known as the coercive field. This field provides the necessary energy for the G1 molecules to overcome the potential barrier and flip to their opposite ordered state, thus reversing the direction of the net dipole moment. This reversibility of spontaneous polarization is the defining characteristic of a ferroelectric material.

Temperature Dependence of Spontaneous Polarization

The magnitude of the spontaneous polarization (Ps) in TGS is strongly dependent on temperature. At the Curie temperature (Tc), Ps is zero.[9] As the temperature decreases below Tc, the degree of ordering of the G1 molecules increases, leading to a gradual increase in the spontaneous polarization. The polarization eventually saturates at lower temperatures. This behavior is characteristic of a second-order phase transition.[9]

| Temperature (°C) | Spontaneous Polarization (μC/cm²) |

| 20 | ~2.5 - 2.8 |

| 30 | ~2.2 |

| 40 | ~1.5 |

| 45 | ~1.0 |

| 49 (Tc) | 0 |

Note: The values presented are approximate and can vary depending on the specific crystal quality and measurement conditions.[7][9]

Experimental Characterization: The Sawyer-Tower Circuit

The ferroelectric properties of TGS, particularly its spontaneous polarization and coercive field, are most commonly characterized by observing the dielectric hysteresis loop. The Sawyer-Tower circuit is a fundamental and widely used method for this measurement.[10][11]

Principle of Operation

The Sawyer-Tower circuit is a simple series circuit consisting of the ferroelectric sample (modeled as a capacitor Cx) and a standard linear capacitor (C₀) of known capacitance, which is significantly larger than the sample capacitance.[12] An AC voltage is applied across the series combination. The voltage across the sample (Vx) is proportional to the applied electric field (E), and the voltage across the standard capacitor (V₀) is proportional to the polarization (P) of the sample. By plotting V₀ versus Vx on an oscilloscope or a data acquisition system, a P-E hysteresis loop is obtained.[10]

Caption: Sawyer-Tower circuit for ferroelectric hysteresis measurement.

Experimental Protocol

1. Sample Preparation:

-

A thin, single crystal of TGS is cut perpendicular to the ferroelectric 'b' axis.

-

The surfaces are polished to be flat and parallel.

-

Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the two flat surfaces.

2. Circuit Assembly:

-

Connect the prepared TGS sample in series with a standard capacitor (C₀). The capacitance of C₀ should be at least 100 times greater than the capacitance of the TGS sample.

-

Connect the AC voltage source across the series combination. The frequency of the AC source is typically in the range of 50-100 Hz.[3]

-

Connect the voltage across the TGS sample (Vx) to the X-input of the oscilloscope.

-

Connect the voltage across the standard capacitor (V₀) to the Y-input of the oscilloscope.

3. Measurement Procedure:

-

Slowly increase the amplitude of the AC voltage from zero.

-

Observe the formation of the hysteresis loop on the oscilloscope screen.

-

Record the loop at a sufficiently high voltage to ensure saturation of the polarization.

-

The spontaneous polarization (Ps) can be determined from the intercept of the upper or lower part of the loop with the P-axis. The remanent polarization (Pr) is the polarization at zero electric field. The coercive field (Ec) is the electric field required to reduce the polarization to zero.

4. Data Analysis:

-

The polarization (P) is calculated using the formula: P = (C₀ * V₀) / A, where A is the electrode area of the sample.

-

The electric field (E) is calculated as: E = Vx / d, where d is the thickness of the sample.

Influence of External Factors on Spontaneous Polarization

Doping

The introduction of dopants into the TGS crystal lattice can significantly alter its ferroelectric properties. For instance, doping with L-alanine (a chiral molecule) can create a permanent internal bias field within the crystal.[13] This internal field effectively "pins" the polarization in one direction, resulting in a biased hysteresis loop and making the crystal permanently poled. This is highly desirable for pyroelectric detector applications, as it prevents depolarization. Other dopants, such as metal ions, can also influence the coercive field and the shape of the hysteresis loop.

Electric Field and Stress

As previously mentioned, an external electric field is the driving force for polarization reversal. The dynamics of this switching process are a key area of research. Additionally, mechanical stress can influence the spontaneous polarization through the piezoelectric effect, which is present in the non-centrosymmetric ferroelectric phase.[7]

Conclusion

The spontaneous polarization in Trithis compound crystals is a classic example of an order-disorder phase transition, driven by the ordering of the Glycine I molecule within the crystal lattice. This seemingly subtle molecular rearrangement gives rise to a macroscopic electric dipole moment, endowing the material with its remarkable ferroelectric and pyroelectric properties. A thorough understanding of this mechanism, from the fundamental crystal structure to its response to external stimuli, is crucial for the continued development and application of TGS and other molecular ferroelectric materials in advanced technologies. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe and harness these fascinating properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trithis compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. stackoverflow.com [stackoverflow.com]

- 9. researchgate.net [researchgate.net]

- 10. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]

- 11. researchgate.net [researchgate.net]

- 12. Electrical Measurements [warwick.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glycine Sulfate Derivatives for Pharmaceutical Use

Preamble: Beyond the Simplest Amino Acid

Glycine, the structurally simplest of the proteinogenic amino acids, presents a fascinating paradox. Its very simplicity, an achiral molecule with a single hydrogen atom as its side chain, belies a profound versatility that the pharmaceutical industry is actively leveraging.[] In its native form, glycine is not merely a building block for proteins; it is a critical inhibitory neurotransmitter in the central nervous system, a precursor to key metabolites like glutathione, and a widely used excipient in drug formulations.[2][3] However, the true frontier of its utility lies in its derivatives.

This guide moves beyond the foundational biochemistry of glycine to explore the synthesis, characterization, and application of its sulfate derivatives. By forming salts and coordination complexes with sulfuric acid and various cations, we can strategically modify glycine's physicochemical properties—such as solubility, stability, bioavailability, and crystal structure—to unlock novel therapeutic and manufacturing advantages. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of these compounds, from fundamental synthesis protocols to their emerging roles in mineral supplementation, advanced drug delivery, and as potential new chemical entities.

The Landscape of Glycine Sulfate Derivatives

The interaction of glycine with sulfuric acid gives rise to a family of compounds whose properties are dictated by stoichiometry and the presence of other coordinating ions. For the purpose of pharmaceutical development, we can categorize them into three main groups:

-

Simple Glycine-Sulfate Adducts: The most prominent member is Trithis compound (TGS), (NH₂CH₂COOH)₃·H₂SO₄. While renowned for its ferroelectric and pyroelectric properties in materials science, its direct therapeutic use is limited.[4][5] However, its study provides a fundamental model for understanding the crystallography and intermolecular forces that govern this class of compounds.

-

Metal-Glycine Sulfate Complexes: These "semio-organic" crystals incorporate a metal cation, creating a coordination complex. A key pharmaceutical example is Ferrous this compound , an iron supplement where the glycine ligand enhances the bioavailability of the ferrous ion.[6] Other examples, such as copper and lithium this compound, have been synthesized and are primarily explored for their unique crystal properties, though their therapeutic potential remains an area for future investigation.[7][8]

-

N-Substituted Glycine Derivatives: While not strictly sulfate salts, these compounds represent a logical extension of glycine modification for pharmaceutical use. By alkylating the nitrogen atom, researchers can systematically tune the molecule's lipophilicity, a critical factor for cell membrane permeability and overall pharmacokinetics.[9][10]

Synthesis and Crystallization: From Solution to Solid Form

The predominant method for producing high-purity, crystalline this compound derivatives is solution-based growth. The quality of the final crystal—and thus its physical properties—is critically dependent on precise control over the crystallization environment. The underlying principle is to create a supersaturated solution from which the compound precipitates in an ordered, crystalline lattice as the solvent is slowly removed or the temperature is changed.

Experimental Protocol: Synthesis of Trithis compound (TGS) Crystals

This protocol describes the slow evaporation method, a robust technique for growing large, high-quality single crystals. The causality behind this choice is that slow, controlled solvent removal allows molecules sufficient time to orient themselves into a low-energy, highly ordered crystal lattice, minimizing defects.

Materials:

-

Glycine (NH₂CH₂COOH), high purity

-

Sulfuric Acid (H₂SO₄), concentrated

-

Deionized Water

-

Crystallization Dish

-

Magnetic Stirrer and Stir Bar

-

pH Meter

Step-by-Step Methodology:

-

Solution Preparation: Prepare an aqueous solution by dissolving glycine in deionized water at a 3:1 molar ratio to sulfuric acid. For example, dissolve 22.5 g of glycine in 100 mL of deionized water.

-

Acidification: While stirring gently, slowly add the stoichiometric amount of sulfuric acid (e.g., 9.8 g of concentrated H₂SO₄) to the glycine solution. This reaction is exothermic; addition should be slow to control the temperature.

-

pH Adjustment (Critical Step): The pH of the solution is a master variable that dictates which this compound compound crystallizes. For TGS, the pH must be maintained above ~1.5–1.9.[11] Below this range, dithis compound may precipitate instead. Adjust the pH carefully if necessary.

-

Crystallization: Filter the solution to remove any particulates and transfer it to a clean crystallization dish. Cover the dish with a perforated lid (e.g., Parafilm with small holes) to allow for slow, controlled evaporation.

-

Incubation: Place the dish in a vibration-free environment at a constant, ambient temperature. Crystal nucleation should begin within several days, followed by growth.

-

Harvesting: Once crystals of the desired size have formed, carefully decant the mother liquor and harvest the crystals. Dry them on filter paper. Do not use heat, as TGS has a relatively low Curie temperature (49 °C) where it undergoes a phase transition.[4]

Caption: Workflow for the synthesis of Trithis compound via slow evaporation.

Physicochemical Characterization: Validating Structure and Purity

A rigorous characterization protocol is a self-validating system; each technique provides a piece of the puzzle, and together they confirm the identity, purity, and critical properties of the synthesized derivative. This is non-negotiable for any material intended for pharmaceutical consideration.

| Technique | Purpose & Causality | Information Obtained | Reference |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystalline phase and purity of a bulk sample. The diffraction pattern is a unique "fingerprint" for a specific crystal structure. | Lattice parameters, crystal system (e.g., monoclinic), phase purity. | [12] |

| Single Crystal X-Ray Diffraction (SC-XRD) | Provides the definitive atomic arrangement within the crystal. Essential for understanding structure-property relationships. | Exact 3D molecular structure, bond lengths, bond angles, space group. | [7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the chemical functional groups present. The vibrational frequencies of bonds shift upon complexation, confirming the interaction between glycine and sulfate. | Presence of N-H, C=O, O-H, and S-O bonds; confirms protonation state. | [12][13] |

| UV-Vis-NIR Spectroscopy | Determines the optical transparency window of the material. A wide transparency range is crucial for applications involving light, but also indicates the absence of certain chromophores. | Optical cutoff wavelength, band gap energy. | [7][13] |

| Thermal Analysis (TGA/DSC) | Assesses thermal stability and detects phase transitions. TGA measures weight loss upon heating to find the decomposition temperature, a key parameter for storage and formulation. DSC detects heat flow changes, identifying melting points or phase transitions. | Decomposition temperature, melting point, thermal stability range. | [13][14] |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the compound and detects impurities. Methods like ion-pair or mixed-mode chromatography are necessary to retain and separate these polar molecules. | Purity assessment, quantification of active ingredient and impurities. | [15][16] |

Caption: Comprehensive workflow for the physicochemical characterization of derivatives.

Pharmaceutical Applications: From Concept to Clinic

The translation of a this compound derivative from a laboratory curiosity to a pharmaceutical asset occurs when it solves a specific problem, be it poor bioavailability, formulation instability, or the need for a targeted therapeutic effect.

Mineral Supplementation: Ferrous this compound

Iron deficiency remains a global health challenge, and the efficacy of iron supplements is often hampered by poor absorption and gastrointestinal side effects. Ferrous this compound is a superior alternative to conventional salts like ferrous sulfate.

-

Mechanism of Action: Glycine acts as a chelate, forming a stable complex with the ferrous (Fe²⁺) ion. This complex protects the iron from oxidation and precipitation in the gastrointestinal tract, keeping it soluble and available for absorption by intestinal enterocytes. The major activity of supplemental iron is to provide a necessary component for the production of hemoglobin, which is critical for oxygen transport.[6] The efficiency of absorption is dramatically increased; iron-deficient individuals may absorb up to 95% of an iron dose from this chelated form, compared to 10-35% for standard salts.[6]

-

Pharmaceutical Formulation: Its stability and improved absorption profile make it an excellent candidate for advanced dosage forms. Studies have demonstrated its successful incorporation into timed-release matrix pellets using techniques like extrusion-spheronization, which allows for controlled release of the iron, potentially minimizing side effects and improving patient compliance.[17]

Caption: Mechanism of enhanced iron absorption with Ferrous this compound.

Advanced Drug Delivery Systems

While direct applications of this compound derivatives as drug carriers are still emerging, the use of glycine itself provides a strong proof-of-concept. Glycine has been used to create porous, hollow microparticles via spray-drying for pulmonary drug delivery.[18][19] These particles possess ideal aerodynamic properties for inhalation.

-

Rationale for Sulfate Derivatives: The sulfate moiety could be used to modulate the properties of such delivery systems. For instance, it could alter the particle's surface charge, hygroscopicity, and dissolution rate, providing additional levers for controlling drug release profiles. This compound derivatives could serve as novel excipients to create microparticles loaded with nanoparticles, facilitating their delivery deep into the lungs.[18]

Chiral Resolution in API Manufacturing

Over half of all drugs on the market are chiral, and often only one enantiomer is therapeutically active while the other may be inactive or cause unwanted side effects.[20] Separating these enantiomers—a process known as chiral resolution—is a critical step in pharmaceutical manufacturing.

-

Potential Application: The formation of diastereomeric salts is a classical resolution method. A racemic drug (a 50:50 mixture of enantiomers) is reacted with a pure chiral resolving agent. Since glycine itself is achiral, it cannot be used directly. However, if a chiral acid or base is used to create a chiral glycine derivative, this new compound could potentially be used as a resolving agent. More directly, a this compound derivative could be used in cocrystallization-based resolution.[20] The principle relies on the fact that the two enantiomers of a drug may form cocrystals with a coformer (like a this compound derivative) that have different solubilities, allowing for their separation by fractional crystallization. This remains a speculative but chemically sound application that warrants further investigation.

Future Perspectives

The field of this compound derivatives in pharmaceuticals is ripe with opportunity. The established success of Ferrous this compound provides a strong foundation, but the potential is far broader. Future research should be directed towards:

-

Systematic Screening of Metal Complexes: Exploring other metal-glycine sulfate complexes (e.g., zinc, magnesium, copper) for enhanced bioavailability and potential therapeutic benefits, such as antimicrobial or anti-inflammatory properties.

-

Rational Design of N-Substituted Derivatives: Moving beyond simple alkyl chains to design N-substituted glycines with specific functional groups to target particular receptors or improve pharmacokinetic profiles.[9]

-

Application as Formulation Excipients: Systematically investigating the role of various this compound derivatives in modifying drug release from solid dosage forms or as stabilizers in biologic formulations.

-

Exploration in Cocrystal Engineering: Using this compound derivatives as coformers to improve the solubility, stability, and manufacturability of challenging Active Pharmaceutical Ingredients (APIs).

By continuing to explore the chemistry and applications of these versatile compounds, the scientific community can further unlock the immense potential hidden within the derivatives of the simplest amino acid.

References

- 2. What is Glycine used for? [synapse.patsnap.com]

- 3. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trithis compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. globalcalcium.com [globalcalcium.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. researchgate.net [researchgate.net]

- 9. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]

- 12. Crystallization and Characterization of Trithis compound(TGS) Crystal Doped with NiSO4 [scirp.org]

- 13. Crystal growth, spectroscopic and antimicrobial investigations on glycine-doped ZnSO<sub>4</sub>–(NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> single crystal - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. helixchrom.com [helixchrom.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ejpmr.com [ejpmr.com]

- 18. Glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Role of Glycine in Protein Crystallization: A Technical Guide for Researchers

Introduction

The journey from a purified protein to a high-resolution three-dimensional structure is paved with the intricate process of crystallization. Success in this endeavor hinges on a deep understanding of the physicochemical principles governing protein solubility and the rational selection of reagents that can coax proteins into forming well-ordered crystals. Among the vast arsenal of chemical compounds available to the crystallographer, the humble amino acid glycine stands out for its remarkable versatility and efficacy.

Glycine, the smallest of the 20 common amino acids, possesses a unique set of properties that make it a powerful tool in the protein crystallographer's toolkit.[1] Its simple structure, consisting of a single hydrogen atom as its side chain, imparts a high degree of flexibility.[2] Furthermore, glycine exists as a zwitterion over a wide pH range, carrying both a positive and a negative charge, which contributes to its high solubility in water and its ability to interact favorably with protein surfaces.[1] This guide provides an in-depth exploration of the multifaceted roles of glycine in protein crystallization, offering both theoretical insights and practical guidance for researchers, scientists, and drug development professionals.

Glycine: A Multifaceted Agent in Protein Crystallization

Glycine's utility in protein crystallization is not limited to a single function. It can act as a precipitant, an additive, a buffer component, and a cryoprotectant, each role leveraging its distinct chemical properties to promote the formation of high-quality crystals.

Glycine as a Precipitant: The "Salting-Out" Effect

One of the primary applications of glycine in protein crystallization is as a precipitating agent. At high concentrations, typically in the molar range, glycine effectively reduces the solubility of proteins, driving them out of solution and into a crystalline state. This phenomenon, known as "salting-out," is a cornerstone of protein crystallization.[3]

The mechanism behind glycine's precipitating action is attributed to its ability to compete with the protein for water molecules. The highly soluble glycine molecules effectively "tie up" water, reducing the amount of solvent available to hydrate the protein molecules.[4] This desolvation promotes protein-protein interactions, which, under the right conditions, can lead to the formation of a highly ordered crystal lattice.

Glycine as an Additive: Enhancing Crystal Quality

Even at concentrations too low to induce precipitation, glycine can serve as a valuable additive to improve the quality of crystals grown with other precipitants. The presence of small amounts of glycine in the crystallization mother liquor can lead to the growth of larger, more well-defined crystals with improved diffraction properties.

The mechanisms by which glycine enhances crystal quality are thought to be multifaceted. Its zwitterionic nature allows it to interact with charged residues on the protein surface, potentially masking unfavorable electrostatic interactions and promoting more ordered packing in the crystal lattice.[5] Additionally, glycine's small size and flexibility may allow it to fill small voids in the crystal lattice, stabilizing the crystal contacts and promoting more uniform growth.

Glycine as a Buffer Component: Maintaining pH Stability

Maintaining a stable pH is critical for successful protein crystallization, as even small fluctuations can significantly impact a protein's solubility and conformational stability.[6] Glycine, with its pKa values of approximately 2.34 for the carboxyl group and 9.60 for the amino group, can function as an effective buffering agent, particularly in the acidic to near-neutral pH range.[4]